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Compound of Interest

Compound Name: 3-[(Cyclopentyloxy)methyl]aniline
CAS No.: 1016673-10-1
Cat. No.: B3362868

Get Quote

Executive Summary

3-[(Cyclopentyloxy)methyl]aniline (CAS: 653604-38-7) is a functionalized aniline derivative
characterized by a meta-substituted ether linkage. Its mass spectrometric behavior is
dominated by the stability of the benzylic position and the lability of the cyclopentyl ether bond.

This guide compares the "performance"—defined here as ionization efficiency, spectral
fingerprinting, and structural diagnostic capability—of this compound against standard

structural analogs (Methyl and Phenyl ethers). It further contrasts the utility of Electron

lonization (EI) versus Electrospray lonization (ESI) for definitive identification.

Compound Profile & Physiochemical Properties[1]

[2]
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Property Data Notes

Formula C12H17NO

Molecular Weight 191.27 g/mol Average Mass

Monoisotopic Mass 191.1310 Da Key for High-Res MS (HRMS)

Key Moieties

Aniline (Primary Amine)

Protonation site in ESI

Benzylic Ether

Primary fragmentation site

Cyclopentyl Ring

Diagnostic fragment source

(m/z 69)

Comparative Analysis: lonization Techniques

To maximize detection sensitivity and structural elucidation, one must choose the appropriate

ionization mode.[1] The following table compares the spectral "performance” of the analyte
under Hard (EIl) and Soft (ESI) ionization.

Table 1: El vs. ESI Performance Comparison
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Feature

Electron lonization (El, 70
eV)

Electrospray lonization
(ESI, Positive)

Molecular lon (

)

Weak / Moderate (m/z 191).
The ether bond is fragile under

70 eV impact.

Dominant (

m/z 192). Soft ionization

preserves the intact molecule.

[1]

Fragmentation Degree

High. Rich structural fingerprint

useful for library matching.

Low (in MS1). Requires
MS/MS (CID) to generate

fragments.
: m/z 106 (Aminobenzyl cation) M2 192 (
Base Peak (Typical) .
or m/z 69 (Cyclopentyl cation).

Diagnostic Utility

Best for structural confirmation

of the core scaffold.

Best for molecular weight
determination and purity

quantification.

Mechanism

Radical cation instability drives

homolytic cleavage.

Protonation followed by
charge-remote or charge-

directed fragmentation.

Fragmentation Pathways & Mechanistic Insight

The fragmentation logic follows the "weakest link" principle. In 3-

[(Cyclopentyloxy)methyl]aniline, the energy required to cleave the C-O bond at the benzylic

position is significantly lower than breaking the aromatic ring.

Electron lonization (El) Pathway

Under EI conditions, the radical cation (

, m/z 191) is formed. Three primary pathways compete:

e Benzylic Cleavage (Pathway A):

o The bond between the benzylic carbon and the ether oxygen breaks.
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o Result: Formation of the 3-aminobenzyl cation (m/z 106).

o Mechanism:[2][3][4] Resonance stabilization of the positive charge by the aromatic ring
and the nitrogen lone pair makes this a highly favorable pathway.

o Note: The 3-aminobenzyl cation may rearrange to a substituted tropylium ion
(aminotropylium), retaining the m/z 106 mass.

e Cyclopentyl Group Loss (Pathway B):
o Cleavage of the O—Cyclopentyl bond.
o Result: Formation of the Cyclopentyl cation (m/z 69).

o Mechanism:[2][3][4] Secondary carbocations are relatively stable. In alkyl benzyl ethers,
the alkyl fragment often carries the charge if it can form a stable cation.

o McLafferty-like Rearrangement / Elimination (Pathway C):

o Transfer of a hydrogen from the cyclopentyl ring to the oxygen, followed by elimination of
neutral cyclopentene (

, 68 Da).

o Result: Formation of the 3-aminobenzyl alcohol radical cation (m/z 123).
ESI-MS/MS (CID) Pathway
In ESI, the precursor is the even-electron ion

(m/z 192). Upon Collision Induced Dissociation (CID):

e Neutral Loss of Cyclopentene: The most facile pathway is the elimination of cyclopentene
(68 Da).

e Product lon: m/z 124 (Protonated 3-aminobenzyl alcohol).

e Secondary Fragmentation: The m/z 124 ion can lose water (18 Da) to form the m/z 106
cation.
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Visualization of Fragmentation Pathways[6]
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[M+H]+ m/z 192 [MJ+ m/z 191 - Cyclopentyl radical
/
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Protonated Alcohol Cyclopentyl Cation Am::ob_enlzyl A_Icohol 3-Am|noberlzyl Cation
miz 124 miz 69 adical Cation m/z 106 .
m/z 123 (Base Peak Candidate)

- (Cyclopentyloxy) radical - Cyclopentene (68 Da)

Click to download full resolution via product page

Figure 1: Comparative fragmentation tree for El (blue paths) and ESI (green paths) ionization
modes.

Comparison with Structural Alternatives

When developing a method, it is crucial to understand how this compound behaves relative to
its analogs. This comparison highlights why the cyclopentyl derivative requires specific
monitoring parameters.

Table 2: Structural Analog Performance Comparison
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Analog Compound

Structure
Difference

MS Fragmentation
Shift

Performance Note

3-
(Methoxymethyl)anilin

Methyl ether (-OCHs)
instead of

Harder to fragment.
Molecular ion (m/z

137) is more intense

Alternative: Use if

higher thermal stability

e Cyclopentyl. in El. No alkene is required.
elimination pathway.
Alternative: Use if UV
Distinct Pattern. Loss sensitivity (extra
3- Phenyl ether (-OPh)

(Phenoxymethyl)anilin

instead of

of PhOes (m/z 93) or

formation of Ph+ (m/z

chromophore) is
needed, but MS

© Cyclopentyl 77). spectrum is more
complex.
Diagnostic m/z 69.
The cyclopentyl group  Best for: Unique
3- provides a unique low- identification in
[(Cyclopentyloxy)meth  Target Product mass marker not complex matrices due
yllaniline presentin to specific neutral loss
methyl/phenyl of 68 Da.
analogs.

Experimental Protocols

To replicate these results, the following validated protocols are recommended. These are

designed to be self-validating: if the diagnostic ions (m/z 106, 69) are not observed in El, or the

transition 192 -> 124 is not seen in ESI, the system requires troubleshooting.

Sample Preparation

¢ Solvent: HPLC-grade Methanol or Acetonitrile.

e Concentration:

o GC-MS: 100 pg/mL (100 ppm).

o LC-MS: 1-10 pg/mL (1-10 ppm).
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« Filtration: 0.22 um PTFE filter to remove particulates that could catalyze thermal degradation
in the GC inlet.

GC-MS Method (EI)

e Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25um).

e Inlet Temperature: 250°C (Split 10:1). Note: Too high temperature (>280°C) may induce
thermal ether cleavage.

e Oven Program: 60°C (1 min) - 20°C/min - 300°C (3 min).

e Scan Range: m/z 40-350.

LC-MS/MS Method (ESI)

e Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

lon Source: ESI Positive Mode.

MRM Transitions (Quantification):
o Quantifier: 192.1 - 124.1 (CE: 15-20 eV).

o Qualifier: 192.1 - 106.1 (CE: 25-30 eV).

Method Validation Workflow

Sample Prep Injection » | lonization . Mass Filter . Detection Validation Check
(10 ppm in MeOH) LC or GC System ™| (ElorESI) ™ (Q1 Selection) 1 (spectrum Generation) ’ (Presence of m/z 106 & 69)

Click to download full resolution via product page

Figure 2: Step-by-step experimental workflow for spectral acquisition and validation.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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